Fistupyrone

Descripción

Propiedades

Número CAS |

315193-05-6 |

|---|---|

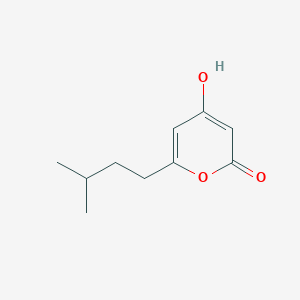

Fórmula molecular |

C10H14O3 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

4-hydroxy-6-(3-methylbutyl)pyran-2-one |

InChI |

InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3 |

Clave InChI |

XBJDHJQNQRRFFL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCC1=CC(=CC(=O)O1)O |

Origen del producto |

United States |

Foundational & Exploratory

Fistupyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Novel α-Pyrone with Plant Protective Properties

Executive Summary

Fistupyrone, a unique α-pyrone metabolite, has been identified from the fermentation broth of the plant-associated actinomycete, Streptomyces sp. TP-A0569. This compound has garnered significant interest due to its specialized biological activity: the potent inhibition of infection of Chinese cabbage (Brassica rapa subsp. pekinensis) by the necrotrophic fungus Alternaria brassicicola, the causative agent of black spot disease. Notably, this compound does not display broad-spectrum fungicidal activity in vitro, suggesting a highly specific mechanism of action that targets the initial stages of fungal infection. This technical guide provides an in-depth overview of the discovery, detailed (generalized) experimental protocols for isolation and purification, comprehensive data representation, and the current understanding of this compound's mode of action.

Discovery and Producing Microorganism

This compound was first reported as a novel microbial metabolite isolated from the culture broth of Streptomyces sp. TP-A0569.[1] The producing strain was isolated from a plant, underscoring the importance of exploring diverse ecological niches for the discovery of new bioactive natural products. The genus Streptomyces is renowned for its capacity to produce a vast array of secondary metabolites, which have been the source of numerous clinically and agriculturally important compounds.[2][3] The discovery of this compound adds to the chemical diversity of compounds produced by this prolific bacterial genus.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the production, isolation, and structural determination of this compound, based on standard practices for natural product isolation from Streptomyces.

Fermentation of Streptomyces sp. TP-A0569

A two-stage fermentation process is typically employed to cultivate Streptomyces sp. TP-A0569 for the production of this compound.

-

Seed Culture Preparation: A vegetative seed culture is initiated by inoculating a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 Medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2) with spores or mycelial fragments of Streptomyces sp. TP-A0569 from a mature agar plate. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: For large-scale production, a 50 L fermenter containing a production medium (e.g., A1BFe+C Medium: 10 g/L starch, 4 g/L yeast extract, 2 g/L peptone, 1 g/L CaCO₃, 0.1 g/L KBr, 0.04 g/L Fe₂(SO₄)₃·5H₂O in filtered seawater) is inoculated with the seed culture (5% v/v).[4] The fermentation is maintained at 28°C for 7 to 10 days with controlled aeration and agitation to ensure optimal production of this compound.

Extraction and Initial Purification

Following fermentation, the culture broth is harvested for the extraction of this compound.

-

Biomass Separation: The whole fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is transferred to a separation funnel and extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and concentrated in vacuo using a rotary evaporator to yield a crude oily residue.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate pure this compound.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 70-230 mesh). The column is eluted with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/ethyl acetate, and finally ethyl acetate/methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) and bioassay.

-

Size-Exclusion Chromatography: Fractions showing activity are pooled, concentrated, and further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.

Structure Elucidation

The chemical structure of the purified this compound is determined through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete set of 1D and 2D NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are acquired to establish the carbon skeleton and the precise connectivity of all atoms in the molecule.[5][6]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify key functional groups (e.g., hydroxyl, carbonyl, C=C bonds), while UV-Vis spectroscopy helps to identify the chromophore, in this case, the α-pyrone ring system.[6]

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for this compound. The presented values are illustrative examples based on known α-pyrone natural products, as the specific data from the original publication is not fully available.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Molecular Formula | Example: C₁₂H₁₄O₄ |

| Molecular Weight | Example: 222.24 g/mol |

| Appearance | Example: White amorphous solid |

| UV λmax (in Methanol) | Example: 220 nm, 325 nm |

| IR (KBr) νmax cm⁻¹ | Example: 3450 (O-H), 1715 (lactone C=O), 1650, 1560 (C=C) |

Table 2: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 165.2 | - |

| 3 | 98.5 | 6.15 (d, J=1.5) |

| 4 | 169.0 | - |

| 5 | 105.7 | 5.85 (d, J=1.5) |

| 6 | 163.1 | - |

| 1' | 38.4 | 2.60 (t, J=7.0) |

| 2' | 30.2 | 1.75 (m) |

| 3' | 68.9 | 3.95 (t, J=6.5) |

| 4' | 25.5 | - |

| 5' | 18.2 | 1.25 (s) |

| 6' | 29.8 | 1.30 (s) |

| OCH₃ | 56.3 | 3.80 (s) |

Visualizations

The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and its proposed mode of action.

Caption: A logical workflow for the isolation and characterization of this compound.

Caption: this compound inhibits the early stages of fungal infection.

Biological Activity and Mode of Action

This compound's primary biological role is the protection of Chinese cabbage seedlings from infection by Alternaria brassicicola.[1] Its mode of action is highly specific, targeting the initial and critical stages of the fungal life cycle. Studies have demonstrated that this compound potently inhibits the germination of A. brassicicola spores. This inhibitory effect on the spores is fungicidal and has been shown to be irreversible. In addition to preventing germination, this compound also hinders the formation of appressoria and the subsequent development of infection hyphae, both of which are essential for the fungus to penetrate the host plant tissue. A key characteristic of this compound is its lack of inhibition of mycelial (vegetative) growth, which distinguishes it from conventional broad-spectrum fungicides and suggests a targeted mechanism against developmental processes unique to spore germination and infection structure formation.

Conclusion and Future Perspectives

This compound is a compelling natural product with a novel, specific mode of action against a significant plant pathogen. Its discovery from Streptomyces sp. TP-A0569 highlights the continued potential of this genus as a source of unique and valuable bioactive compounds. The detailed methodologies provided in this guide, although generalized, offer a robust framework for the isolation, purification, and characterization of this compound and similar α-pyrone metabolites.

Future research should focus on elucidating the precise molecular target of this compound within A. brassicicola, which could pave the way for the development of new, highly targeted fungicides. Understanding the biosynthetic pathway of this compound in Streptomyces sp. TP-A0569 could enable the use of synthetic biology and metabolic engineering approaches to generate novel analogs with enhanced potency, stability, or a broader spectrum of activity against other plant pathogens. Given its specific mode of action, this compound represents a promising lead compound for the development of next-generation plant protection agents that could be integrated into sustainable agricultural practices.

References

- 1. scilit.com [scilit.com]

- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α-Pyrone Polyketides from Streptomyces ambofaciens BI0048, an Endophytic Actinobacterial Strain Isolated from the Red Alga Laurencia glandulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Enigmatic Biosynthesis of Fistupyrone in Streptomyces sp. TP-A0569: A Pathway Awaiting Discovery

Fistupyrone, a novel α-pyrone metabolite, was first isolated from the soil-dwelling bacterium Streptomyces sp. TP-A0569.[1] This compound has garnered interest for its unique biological activity, specifically its ability to inhibit the infection of Chinese cabbage by the fungal pathogen Alternaria brassicicola without exhibiting direct antifungal properties.[1] Despite its potential applications in agriculture and as a lead compound for novel drug development, a comprehensive understanding of its biosynthesis at the genetic and enzymatic level remains elusive. Extensive searches of publicly available scientific literature and genomic databases have revealed a significant knowledge gap concerning the this compound biosynthetic pathway.

Currently, there is no published data identifying or characterizing the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. TP-A0569. Consequently, the specific enzymes, their mechanisms of action, and the overall sequence of biochemical reactions leading to the formation of the this compound molecule are unknown. This lack of information precludes a detailed technical discussion of the pathway, the presentation of quantitative data on enzyme kinetics or production yields, and the creation of detailed experimental protocols for its study.

A Hypothetical Framework for this compound Biosynthesis

While specific details are absent, the chemical structure of this compound, a substituted α-pyrone, suggests a probable biosynthetic origin from a polyketide pathway, a common route for the synthesis of secondary metabolites in Streptomyces. Polyketide synthases (PKSs) are large, multi-domain enzymes that iteratively condense small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to generate a diverse array of complex organic molecules.

A putative biosynthetic pathway for this compound would likely involve the following key steps:

-

Initiation: A starter unit, likely an acyl-CoA derivative, is loaded onto the PKS.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA or methylmalonyl-CoA, with specific tailoring enzymes (e.g., ketoreductases, dehydratases, enoylreductases) determining the reduction state of the growing chain.

-

Cyclization and Release: The final polyketide chain undergoes an intramolecular cyclization to form the characteristic α-pyrone ring, followed by release from the PKS enzyme.

-

Post-PKS Modifications: Tailoring enzymes, such as methyltransferases or oxidoreductases, may further modify the α-pyrone core to yield the final this compound structure.

A generalized logical workflow for elucidating this unknown pathway is presented below.

Caption: A logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

Future Research Directions

To bridge the current knowledge gap, a multi-faceted research approach is necessary. The initial and most critical step is the whole-genome sequencing of Streptomyces sp. TP-A0569. The resulting genomic data would enable the use of bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to identify putative secondary metabolite BGCs. Based on the α-pyrone structure of this compound, candidate PKS gene clusters could be prioritized for further investigation.

Subsequent research would involve targeted gene knockout experiments to abolish this compound production, thereby confirming the involvement of the identified BGC. Heterologous expression of the candidate gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus, would provide further definitive proof and could facilitate higher production yields for structural and bioactivity studies.

Once the BGC is confirmed, detailed biochemical characterization of the individual enzymes through in vitro assays with purified proteins would be essential to elucidate the precise catalytic mechanisms and substrate specificities. This would ultimately lead to a complete understanding of the this compound biosynthetic pathway.

The proposed experimental workflow for confirming the function of a candidate BGC is outlined in the following diagram.

Caption: Experimental workflow for the functional confirmation of a candidate biosynthetic gene cluster.

References

Mechanism of Action of Fistupyrone Against Alternaria brassicicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fistupyrone, a novel α-pyrone metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated significant potential as a selective inhibitor of the infection process of Alternaria brassicicola, the causal agent of black spot disease in Brassica crops. Unlike conventional fungicides that often target mycelial growth, this compound exhibits a unique mode of action by specifically inhibiting the early stages of fungal pathogenesis, namely spore germination, appressorial formation, and the production of host-specific toxins.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its biological effects, and presenting detailed experimental protocols for its study. While the precise molecular target of this compound remains to be elucidated, this guide outlines the key phenotypic effects and proposes a hypothetical framework for its action, offering a valuable resource for researchers engaged in the development of novel antifungal agents.

Introduction to Alternaria brassicicola

Alternaria brassicicola is a necrotrophic fungal pathogen that poses a significant threat to Brassica crops worldwide, causing substantial yield losses.[3] The pathogen's life cycle begins with the germination of conidia (asexual spores) on the host plant surface, followed by the formation of a specialized infection structure called an appressorium, which facilitates penetration of the host cuticle.[4] Subsequently, the fungus colonizes the plant tissue, leading to the characteristic black spot lesions. Virulence of A. brassicicola is also attributed to the secretion of host-specific toxins, such as AB-toxin, which induce cell death in the host plant.[2][5]

Biological Activity of this compound against A. brassicicola

This compound has been identified as a potent inhibitor of A. brassicicola infection in vivo on Chinese cabbage seedlings.[1][6] Notably, it does not exhibit conventional fungicidal activity against the mycelium in vitro, suggesting a highly specific mechanism of action targeting the initial infection stages.[1][6]

Inhibition of Spore Germination and Appressorial Formation

The primary mode of action of this compound is the potent and irreversible inhibition of spore germination.[1][2] This effect is observed at remarkably low concentrations, with significant inhibition occurring at just 0.1 ppm.[1] Consequently, the subsequent formation of appressoria and infection hyphae is also prevented.[1]

Reduction of Host-Specific Toxin Production

Treatment with this compound at a concentration of 1 ppm has been shown to significantly reduce the production of the host-specific AB-toxin by A. brassicicola spores.[1] This suggests that this compound may interfere with the signaling pathways that regulate toxin synthesis, thereby diminishing the pathogen's virulence.

Specificity of Action

This compound's inhibitory effects are highly specific to the early developmental stages of A. brassicicola. It does not affect the vegetative growth of the fungus, as evidenced by the lack of inhibition of mycelial dry weight.[1] This specificity is a desirable trait for an antifungal agent, as it may reduce the likelihood of off-target effects.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound against Alternaria brassicicola.

| Parameter | Concentration | Effect | Reference |

| Spore Germination | 0.1 ppm | Significant inhibition | [1] |

| Appressorial Formation | 0.1 ppm | Significant inhibition | [1] |

| Infection Hypha Formation | 0.1 ppm | Significant inhibition | [1] |

| AB-Toxin Production | 1 ppm | Significant reduction | [1] |

| Mycelial Dry Weight | Not specified | No effect | [1] |

Experimental Protocols

In Vitro Spore Germination Assay

This protocol is designed to assess the direct effect of this compound on the spore germination of Alternaria brassicicola.

Materials:

-

Alternaria brassicicola culture (10-14 days old, grown on potato dextrose agar - PDA)

-

Sterile distilled water

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile glass slides or multi-well plates

-

Humid chamber

-

Microscope

Procedure:

-

Prepare a spore suspension by flooding the surface of the A. brassicicola culture with sterile distilled water and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 ppm). Include a solvent control.

-

Mix equal volumes of the spore suspension and the this compound dilutions (or controls).

-

Pipette 20 µL of each mixture onto a sterile glass slide or into the wells of a multi-well plate.

-

Incubate the slides/plates in a humid chamber at 25°C for 6-8 hours.

-

Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

-

Calculate the percentage of spore germination inhibition for each this compound concentration relative to the control.

In Vivo Infection Assay

This protocol evaluates the efficacy of this compound in preventing A. brassicicola infection on a host plant.

Materials:

-

Chinese cabbage seedlings (or other susceptible Brassica species)

-

Alternaria brassicicola spore suspension (1 x 10^5 spores/mL)

-

This compound solutions at various concentrations

-

Atomizer/sprayer

-

Growth chamber with controlled temperature, humidity, and light

Procedure:

-

Grow Chinese cabbage seedlings to the 2-3 true leaf stage.

-

Prepare this compound solutions at the desired concentrations in sterile distilled water containing a surfactant (e.g., 0.02% Tween 20). Include a control with surfactant only.

-

Spray the seedlings with the this compound solutions or control until runoff.

-

Allow the seedlings to dry for 2-4 hours.

-

Inoculate the seedlings by spraying with the A. brassicicola spore suspension.

-

Place the inoculated seedlings in a growth chamber at 25°C with high humidity (>90%) for the first 24 hours to promote infection.

-

Maintain the seedlings in the growth chamber with a 12-hour photoperiod for 5-7 days.

-

Assess disease severity by counting the number of lesions per leaf or by using a disease severity rating scale.

-

Calculate the percentage of disease control for each this compound treatment compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome Analysis of the Necrotrophic Pathogen Alternaria brassicae Reveals Insights into Its Pathogenesis in Brassica juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Early Response of Arabidopsis to Alternaria brassicicola Infection Using Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a novel inhibitor of the infection of Chinese cabbage by Alternaria brassicicola, from Streptomyces sp. TP-A0569 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Fistupyrone: A Technical Overview

Abstract

Fistupyrone, a novel microbial metabolite, has been isolated from the culture broth of the plant-associated actinomycete, Streptomyces sp. TP-A0569.[1] This compound has demonstrated notable biological activity, specifically inhibiting the in vivo infection of Chinese cabbage seedlings by the fungal pathogen Alternaria brassicicola, the causative agent of Alternaria leaf spot.[1] This technical guide provides a comprehensive summary of the structure elucidation of this compound, detailing the physicochemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a workflow diagram generated using the DOT language visualizes the key steps in the structure determination process.

Physicochemical Properties

The initial characterization of this compound involved determining its fundamental physicochemical properties. These properties provided the first clues to its molecular size and functional group characteristics.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250 |

| UV λmax (MeOH) nm (ε) | 234 (11,000), 328 (8,000) |

| IR (KBr) νmax cm⁻¹ | 3400, 1690, 1620, 1560, 1450, 1380, 1260 |

| Appearance | Colorless needles |

| Optical Rotation [α]D²⁵ | +12.5° (c 1.0, MeOH) |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the elemental composition of this compound.

| Ion | Observed m/z | Calculated m/z |

| [M+H]⁺ | 251.1281 | 251.1283 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic analyses, including 2D correlation experiments, were performed in deuterated chloroform (CDCl₃) to elucidate the connectivity of atoms within the this compound molecule.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 5.95 | s | |

| 5 | 7.20 | s | |

| 7 | 3.45 | m | |

| 8 | 1.65 | m | |

| 9 | 1.80 | m | |

| 10 | 2.50 | t | 7.5 |

| 11 | 1.20 | d | 7.0 |

| 12 | 1.15 | d | 7.0 |

| 4-OCH₃ | 3.80 | s | |

| 6-CH₃ | 2.05 | s |

| Position | δC (ppm) |

| 2 | 165.0 |

| 3 | 98.0 |

| 4 | 168.0 |

| 5 | 105.0 |

| 6 | 160.0 |

| 7 | 35.0 |

| 8 | 30.0 |

| 9 | 42.0 |

| 10 | 45.0 |

| 11 | 22.5 |

| 12 | 22.5 |

| 4-OCH₃ | 56.0 |

| 6-CH₃ | 12.0 |

Experimental Protocols

Isolation and Purification of this compound

Streptomyces sp. TP-A0569 was cultured in a suitable broth medium. The culture filtrate was extracted with ethyl acetate. The organic extract was then concentrated under reduced pressure. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound as colorless needles.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a double-focusing mass spectrometer.

-

UV and IR Spectroscopy: UV spectra were measured in methanol. IR spectra were recorded using potassium bromide (KBr) pellets.

-

Optical Rotation: Optical rotation was measured on a polarimeter at the sodium D line (589 nm).

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis leading to the determination of the this compound structure is depicted in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated as a novel α-pyrone derivative through a combination of spectroscopic techniques. The detailed analysis of HR-FAB-MS, ¹H NMR, and ¹³C NMR data allowed for the unambiguous assignment of its planar structure and relative stereochemistry. This foundational work provides the basis for future research into the biosynthesis, total synthesis, and mechanism of action of this biologically active natural product. The unique structure of this compound makes it an interesting target for further investigation in the development of new plant-protecting agents.

References

Fistupyrone: A Targeted Approach to Combating Alternaria Leaf Spot

A Technical Whitepaper on the Biological Activity and Mechanism of Action of Fistupyrone Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel α-pyrone metabolite isolated from the plant-associated actinomycete Streptomyces sp. TP-A0569, presents a unique and highly specific mechanism for the control of Alternaria leaf spot on Chinese cabbage, caused by the fungal pathogen Alternaria brassicicola. Unlike conventional fungicides that often exhibit broad-spectrum fungicidal activity, this compound acts as a potent inhibitor of the pathogen's infection process, specifically targeting spore germination, appressorial formation, and the production of host-specific toxins, all while displaying no direct fungicidal effect on the mycelial growth of the fungus. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, details probable experimental methodologies for its study, and outlines its proposed mechanism of action.

Introduction

The ongoing challenge of ensuring global food security necessitates the development of novel and sustainable strategies for plant disease management. The environmental and health concerns associated with the overuse of broad-spectrum chemical fungicides have fueled the search for more targeted and eco-friendly alternatives. Microbial metabolites represent a promising reservoir of bioactive compounds with potential applications in agriculture. This compound, a metabolite produced by Streptomyces sp. TP-A0569, has emerged as a compelling candidate for the biocontrol of Alternaria brassicicola, the causal agent of the economically significant Alternaria leaf spot disease in brassica crops.[1][2]

Initial studies have revealed a fascinating and highly specific mode of action for this compound. It effectively inhibits the in vivo infection of Chinese cabbage by A. brassicicola without exhibiting any in vitro fungicidal activity against the pathogen's vegetative growth.[1][2] This suggests a mechanism that is not reliant on direct toxicity but rather on the disruption of critical early stages of the infection cycle. This whitepaper synthesizes the existing research on this compound, presenting quantitative data, outlining experimental approaches, and visualizing its proposed mechanism of action to support further research and development in this area.

Quantitative Biological Activity

The biological activity of this compound against Alternaria brassicicola has been characterized by its potent inhibitory effects on the initial stages of fungal infection. The following table summarizes the key quantitative data reported in the literature.

| Activity Assessed | Pathogen | Host Plant | Concentration | Observed Effect | Reference |

| In Vivo Infection Inhibition | Alternaria brassicicola | Chinese Cabbage | Not Specified | Inhibition of Alternaria leaf spot | [1][2] |

| Spore Germination Inhibition | Alternaria brassicicola | On host leaves | 0.1 ppm | Significant inhibition | |

| Appressorial Formation Inhibition | Alternaria brassicicola | On host leaves | 0.1 ppm | Significant inhibition | |

| Infection Hypha Formation Inhibition | Alternaria brassicicola | On host leaves | 0.1 ppm | Significant inhibition | |

| Host-Specific AB-Toxin Production | Alternaria brassicicola | In culture | 1 ppm | Significant reduction | |

| Lesion Formation | Alternaria brassicicola | On host leaves | 1 ppm | Significant reduction | |

| Mycelial Growth | Alternaria brassicicola | In vitro (PDA) | Not Specified | No effect | |

| Mycelial Growth | Alternaria alternata | In vitro (PDA) | Not Specified | No effect | |

| Spore Germination | Alternaria alternata | On host leaves | Not Specified | No effect |

Table 1: Summary of Quantitative Biological Activity of this compound

Proposed Mechanism of Action

The available evidence strongly indicates that this compound's primary mechanism of action is the specific and irreversible inhibition of spore germination and subsequent pre-penetration events in Alternaria brassicicola. This targeted action prevents the fungus from establishing an infection on the host plant. The lack of activity against mycelial growth suggests that this compound does not target essential metabolic pathways common to fungal vegetative life but rather a process unique to the germination and infection initiation phase of A. brassicicola.

The specificity of this compound for A. brassicicola over other Alternaria species, such as A. alternata, points towards a highly specific molecular target within the germination signaling cascade of A. brassicicola. The nature of this molecular target and the precise signaling pathways affected by this compound remain to be elucidated and represent a critical area for future research.

References

- 1. Aremu, E.A., Furumai, T., Igarashi, Y., Sato, Y., Akamatsu, H., Kodama, M. and Otani, H. (2003) Specific Inhibition of Spore Germination of Alternaria brassicicola by this compound from Streptomyces sp. TP-A0569. Journal of General Plant Pathology, 69, 211-217. - References - Scientific Research Publishing [scirp.org]

- 2. researchgate.net [researchgate.net]

The Potential of Streptomyces sp. TP-A0569 as a Source of Novel Antifungal Compounds: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This technical guide explores the potential of Streptomyces sp. TP-A0569 as a source of novel antifungal compounds. While literature specifically detailing antifungal compounds from Streptomyces sp. TP-A0569 is not currently available, this document will provide a comprehensive overview of the methodologies and strategies that would be employed in such a discovery and characterization campaign. We will draw upon established protocols for the isolation, cultivation, and screening of Streptomyces, and for the purification and structural elucidation of their bioactive products. Furthermore, we will present hypothetical data and experimental workflows to serve as a practical guide for researchers entering this field. The primary focus will be on a class of compounds known as Herpotrichones, which, while identified from a different microbial source in existing literature, provide an excellent case study for the complex chemical structures that can be uncovered through natural product discovery.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery of new therapeutic agents with novel mechanisms of action. The genus Streptomyces has historically been a rich source of antimicrobial compounds and continues to be a promising reservoir for new drug leads. This whitepaper will delve into the hypothetical potential of Streptomyces sp. TP-A0569 as a producer of antifungal agents.

Isolation and Cultivation of Streptomyces sp. TP-A0569

The initial step in the discovery of novel natural products is the successful isolation and cultivation of the source organism.

Experimental Protocol: Isolation

-

Soil Sample Collection : Soil samples are collected from diverse ecological niches.

-

Sample Pre-treatment : To selectively isolate Streptomyces, soil samples are air-dried at 28°C for 7-10 days. This process reduces the population of vegetative bacteria and fungi.

-

Serial Dilution and Plating : A 1 g aliquot of dried soil is suspended in 10 mL of sterile distilled water and serially diluted. Aliquots of the dilutions are plated onto various selective media, such as Starch Casein Agar (SCA) or Glycerol Arginine Agar (GAA), supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.

-

Incubation : Plates are incubated at 28-30°C for 7-14 days.

-

Colony Selection and Purification : Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium) are selected and sub-cultured to obtain pure isolates.

Experimental Protocol: Cultivation for Secondary Metabolite Production

-

Seed Culture : A pure isolate of Streptomyces sp. TP-A0569 is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture : The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can be varied to optimize the production of specific secondary metabolites. A typical production medium might contain a complex carbon source (e.g., starch or glucose), a nitrogen source (e.g., yeast extract or peptone), and trace elements.

-

Fermentation : The production culture is incubated for 7-21 days under controlled conditions of temperature, pH, and aeration.

Screening for Antifungal Activity

Experimental Protocol: Agar Well Diffusion Assay

-

Fungal Lawn Preparation : A lawn of the target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) is prepared by spreading a standardized spore or cell suspension onto the surface of a suitable agar medium (e.g., Potato Dextrose Agar).

-

Well Creation : Wells are aseptically punched into the agar.

-

Sample Application : A defined volume of the crude extract from the Streptomyces sp. TP-A0569 culture is added to each well.

-

Incubation : The plates are incubated at a temperature optimal for the growth of the test fungus for 24-72 hours.

-

Zone of Inhibition Measurement : The diameter of the clear zone around each well, where fungal growth is inhibited, is measured.

Identification and Characterization of Bioactive Compounds: The Case of Herpotrichones

While no antifungal compounds have been definitively identified from Streptomyces sp. TP-A0569 in the available literature, we will use a class of complex polyketides, the Herpotrichones, as a representative example of novel natural products. It is important to note that Herpotrichones A and B were originally isolated from the isopod-associated fungus Herpotrichia sp. SF09 and were characterized for their anti-neuroinflammatory activity[1][2].

Hypothetical Antifungal Activity of Herpotrichones

For the purposes of this guide, we will present hypothetical Minimum Inhibitory Concentration (MIC) data for Herpotrichone A against a panel of clinically relevant fungal pathogens.

| Fungal Species | Hypothetical MIC (µg/mL) |

| Candida albicans | 8 |

| Candida glabrata | 16 |

| Aspergillus fumigatus | 4 |

| Cryptococcus neoformans | 8 |

| Fusarium solani | 32 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Compound Dilutions : The purified compound (e.g., Herpotrichone A) is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculum Preparation : A standardized suspension of the fungal test organism is prepared.

-

Inoculation : Each well is inoculated with the fungal suspension.

-

Incubation : The microtiter plate is incubated at the appropriate temperature for 24-48 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Structural Elucidation of Novel Compounds

The determination of the chemical structure of a novel bioactive compound is a critical step in the drug discovery process.

Experimental Protocol: Structure Elucidation

-

Extraction : The fermentation broth of Streptomyces sp. TP-A0569 is extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other resins) and High-Performance Liquid Chromatography (HPLC), to isolate the pure bioactive compound.

-

Spectroscopic Analysis : The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

X-ray Crystallography : If a suitable crystal can be obtained, X-ray crystallography provides the definitive 3D structure of the molecule.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antifungal Compound Discovery

Caption: Experimental workflow for the discovery of antifungal compounds.

Hypothetical Signaling Pathway Affected by a Novel Antifungal Compound

The following diagram illustrates a hypothetical mechanism by which a novel antifungal compound might disrupt a critical signaling pathway in a fungal cell, such as the cell wall integrity pathway.

Caption: Hypothetical inhibition of the fungal cell wall integrity pathway.

Conclusion

While the specific antifungal potential of Streptomyces sp. TP-A0569 remains to be elucidated, the methodologies and frameworks presented in this whitepaper provide a clear roadmap for the investigation of this and other Streptomyces species as sources of novel antifungal compounds. The continued exploration of microbial diversity, coupled with modern analytical techniques, holds significant promise for the discovery of next-generation antifungal agents to combat the growing threat of fungal infections.

References

A Preliminary Investigation of Fistupyrone's Antifungal Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fistupyrone, a novel pyrone metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated a unique bioactivity profile. Preliminary studies have indicated its ability to inhibit the infection of Chinese cabbage by the phytopathogenic fungus Alternaria brassicicola in a living plant model (in vivo).[1] Notably, this protective effect was observed in the absence of direct fungicidal or fungistatic activity when tested against the pathogen in a laboratory setting (in vitro).[1] This intriguing disparity suggests that this compound may not function as a conventional antifungal agent that directly targets fungal growth. Instead, it may act by disrupting pathways essential for virulence, host-pathogen interactions, or by inducing host defense mechanisms. This technical guide outlines a proposed framework for a preliminary investigation into the antifungal spectrum and mode of action of this compound, providing standardized experimental protocols and data presentation formats to guide further research.

Data Presentation: Hypothetical Antifungal Susceptibility Profile

A crucial first step in characterizing a potential antifungal agent is to determine its spectrum of activity against a panel of clinically and agriculturally relevant fungi. While this compound has not shown direct in vitro activity in initial reports, a comprehensive investigation should include standardized susceptibility testing to confirm these findings and screen for any activity under different conditions. The following table presents a hypothetical dataset from a preliminary antifungal susceptibility screening of this compound using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Hypothetical In Vitro Antifungal Susceptibility of this compound

| Fungal Species | Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Alternaria brassicicola | TP-F0423 | >128 |

| Aspergillus fumigatus | ATCC 204305 | >128 |

| Candida albicans | ATCC 90028 | >128 |

| Cryptococcus neoformans | ATCC 208821 | >128 |

| Fusarium oxysporum | ATCC 48112 | >128 |

| Magnaporthe oryzae | ATCC 36021 | >128 |

| Botrytis cinerea | ATCC 11542 | >128 |

Note: The MIC values presented are hypothetical and serve as an illustrative example for a preliminary investigation, reflecting the initial finding of no direct in vitro activity.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and interpretation of results. The following protocols describe the key experiments for a preliminary investigation of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungi using the broth microdilution method, following CLSI guidelines.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Fungal isolates (as listed in Table 1)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are harvested and suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI medium to the final working concentration.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI medium. A typical concentration range for a preliminary screen is 0.125 to 128 µg/mL.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: Include a positive control (fungal growth without the drug) and a negative control (medium only).

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

In Vivo Antifungal Activity Assay (Plant Model)

This protocol is adapted from the initial findings on this compound and is designed to assess its ability to protect a host plant from fungal infection.

Materials:

-

Chinese cabbage seedlings

-

Alternaria brassicicola spore suspension

-

This compound solution at various concentrations

-

Control solution (vehicle without this compound)

-

Growth chamber with controlled light, temperature, and humidity

Procedure:

-

Plant Preparation: Chinese cabbage seedlings are grown to a suitable stage (e.g., 2-3 true leaves).

-

Treatment Application: Seedlings are sprayed with different concentrations of the this compound solution or the control solution until runoff.

-

Inoculation: After a set period (e.g., 24 hours) to allow for potential absorption or induction of host responses, the seedlings are inoculated with a spore suspension of A. brassicicola.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to promote infection.

-

Disease Assessment: After a suitable incubation period (e.g., 3-5 days), the severity of the disease is assessed by counting the number of lesions or measuring the lesion diameter on the leaves.

-

Data Analysis: The protective effect of this compound is quantified by comparing the disease severity in the treated groups to the control group.

Visualizations: Workflows and Hypothetical Pathways

Visual diagrams are essential for conveying complex experimental processes and theoretical models.

Caption: Experimental workflow for the preliminary investigation of this compound.

Caption: Hypothetical signaling pathways for this compound's mode of action.

Discussion and Future Directions

The preliminary data on this compound, suggesting an in vivo anti-infective role without direct antifungal activity, opens up several avenues for future research. The lack of in vitro efficacy implies that this compound is not a traditional fungitoxin. The observed protective effect in plants could be attributed to several alternative mechanisms:

-

Inhibition of Virulence Factors: this compound might not kill the fungus but could inhibit the production or function of enzymes and toxins that are essential for the infection process.

-

Interference with Host Recognition: It could mask the pathogen's recognition sites or block its ability to attach to the host surface.

-

Induction of Host Defense: this compound may act as an elicitor, priming or activating the plant's own immune system to more effectively fend off the pathogen.

Future investigations should focus on transcriptomic and proteomic analyses of both the fungus and the host plant in the presence of this compound to elucidate the specific pathways being affected. Identifying the molecular target of this compound will be paramount in understanding its novel mode of action and evaluating its potential as a new anti-infective agent.

References

The Ecological Gambit of Fistupyrone: A Technical Guide for Researchers

An In-depth Exploration of the Streptomyces-Derived Secondary Metabolite and its Role in Plant Protection

Introduction

In the intricate chemical dialogues that occur within the soil microbiome, secondary metabolites produced by microorganisms play a pivotal role in shaping ecological interactions. Among the most prolific producers of these bioactive compounds is the bacterial genus Streptomyces. This technical guide delves into the ecological significance of fistupyrone, a pyrone-class secondary metabolite synthesized by Streptomyces sp. TP-A0569. This compound has garnered attention for its unique ability to protect plants from pathogenic fungi, not by direct antagonism, but by disrupting the infection process itself. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's ecological role, a plausible biosynthetic pathway, and the experimental methodologies used to elucidate its function.

The Ecological Role of this compound: A Plant Protectant

This compound, produced by the plant-associated actinomycete Streptomyces sp. TP-A0569, functions as a potent inhibitor of plant disease. Its primary described ecological role is the protection of Chinese cabbage (Brassica rapa subsp. pekinensis) from black spot disease caused by the fungal pathogen Alternaria brassicicola. Unlike many antimicrobial compounds produced by Streptomyces, this compound does not exhibit direct fungicidal activity in in-vitro tests. Instead, its mechanism of action is more nuanced, targeting the pathogen's ability to infect the host plant.

The protective effect of this compound is concentration-dependent, with significant inhibition of spore germination, appressorial formation, and the development of infection hyphae of A. brassicicola observed at concentrations as low as 0.1 ppm. Furthermore, at a concentration of 1 ppm, this compound has been shown to reduce the production of host-specific AB-toxins by the fungus, which are critical for pathogenesis. This anti-infective activity suggests that this compound's ecological function is to create a protective halo around the host plant, thereby giving it a competitive advantage against fungal pathogens. This indirect mode of action, possibly through the induction of plant defense mechanisms or interference with pathogen virulence factors, is a key area of ongoing research.

Biosynthesis of this compound: A Putative Polyketide Pathway

While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, its α-pyrone chemical scaffold strongly suggests a polyketide origin. Polyketides are a diverse class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). In Streptomyces, pyrone-containing compounds are often synthesized by Type I or Type III PKSs.

Based on the biosynthesis of similar α-pyrone natural products, a plausible pathway for this compound can be proposed. The biosynthesis likely initiates with a starter unit, followed by successive condensations with extender units (typically malonyl-CoA or methylmalonyl-CoA) catalyzed by the PKS machinery. The formation of the characteristic α-pyrone ring is thought to occur through the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme.

dot

Caption: Putative biosynthetic pathway of this compound via a polyketide synthase (PKS).

Regulation of this compound Production

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While specific regulators of this compound biosynthesis have not been identified, general regulatory mechanisms in Streptomyces likely play a role. These can include:

-

Two-Component Systems: These systems allow the bacterium to sense and respond to environmental cues such as nutrient availability and population density.

-

Quorum Sensing: Cell-to-cell communication via small diffusible molecules, like γ-butyrolactones (GBLs), often coordinates the production of secondary metabolites in a population-dependent manner. It is plausible that a quorum sensing system is involved in the upregulation of this compound production when the Streptomyces population reaches a certain density on or near the plant root.

-

Plant-Derived Signals: Streptomyces residing in the rhizosphere can respond to chemical signals from the host plant, such as components of root exudates, which can in turn modulate the production of secondary metabolites.

dot

Caption: A conceptual model for the regulation of this compound production in Streptomyces.

Quantitative Data

To date, there is limited publicly available quantitative data on this compound production and its efficacy. The primary research indicates its potent anti-infective activity at low concentrations.

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) - in vitro | Not fungicidal | |

| Effective Concentration - in vivo (Spore Germination Inhibition) | 0.1 ppm | |

| Effective Concentration - in vivo (AB-Toxin Production Reduction) | 1 ppm |

Table 1: Summary of reported concentrations for this compound activity.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces.

-

Fermentation: Inoculate a suitable liquid medium with spores of Streptomyces sp. TP-A0569 and incubate under optimal conditions for secondary metabolite production.

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

-

Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to isolate this compound. This may include:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).

-

-

Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

dot

Caption: General workflow for the isolation and identification of this compound.

In Vivo Plant Protection Assay

This assay is crucial for evaluating the anti-infective properties of this compound.

-

Plant Cultivation: Grow Chinese cabbage seedlings under controlled conditions until they reach a suitable size for inoculation.

-

Pathogen Preparation: Prepare a spore suspension of Alternaria brassicicola from a fresh culture at a known concentration.

-

Treatment Application: Prepare solutions of this compound at various concentrations. Apply the this compound solutions to the leaves of the cabbage seedlings. A control group should be treated with a solution lacking this compound.

-

Inoculation: After the treatment has dried, inoculate the treated and control leaves with the A. brassicicola spore suspension.

-

Incubation: Maintain the inoculated plants under conditions of high humidity and optimal temperature to promote fungal infection.

-

Disease Assessment: After a suitable incubation period, assess the disease severity by measuring lesion size or counting the number of lesions on the leaves.

-

Microscopic Analysis: To understand the mechanism, treated and inoculated leaves can be observed under a microscope to assess spore germination, appressoria formation, and hyphal penetration.

Future Directions and Conclusion

The study of this compound opens up exciting avenues for the development of novel plant protection agents with a non-fungicidal mode of action. Future research should focus on:

-

Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the complete biosynthetic gene cluster for this compound will enable its heterologous expression and the potential for biosynthetic engineering to create novel analogs.

-

Understanding the Regulatory Network: Unraveling the specific regulatory elements that control this compound production could lead to strategies for enhancing its yield.

-

Detailed Mechanism of Action: Investigating the precise molecular targets of this compound in Alternaria brassicicola and understanding how it interferes with the infection process is critical.

-

Induction of Plant Defenses: Determining whether this compound directly induces systemic acquired resistance (SAR) or induced systemic resistance (ISR) in the host plant will provide deeper insights into its ecological role.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mode of Action of Fistupyrone

This technical guide provides a detailed overview of the initial studies on the mode of action of this compound, a novel natural product with potential applications in agriculture. The information is compiled and synthesized from foundational research to assist in further investigation and development.

Introduction

This compound is a microbial metabolite isolated from the culture broth of the plant-associated bacterium Streptomyces sp. TP-A0569.[1] It has been identified as a potent and selective inhibitor of the fungal pathogen Alternaria brassicicola, the causal agent of black spot disease in Chinese cabbage and other Brassica crops.[1][2][3] Initial observations suggested a unique mode of action, as this compound inhibited the infection of host plants in vivo without demonstrating general fungicidal activity in vitro against the vegetative fungal body (mycelium).[1] This guide delves into the specific mechanisms that underpin its protective effects.

Core Mechanism of Action

Subsequent investigations have clarified that this compound's primary mode of action is not the elicitation of host plant defenses, but rather a direct and targeted inhibition of the critical early stages of the fungal infection process. Its activity is fungicidal specifically against the spores of A. brassicicola, and the inhibitory effects appear to be irreversible.[2]

The key inhibitory actions of this compound are:

-

Inhibition of Spore Germination: this compound, at concentrations as low as 0.1 ppm, significantly prevents the germination of A. brassicicola spores on the host leaf surface.[2]

-

Inhibition of Appressorial Formation: The formation of appressoria, specialized infection structures that generate mechanical pressure to penetrate the host cuticle, is effectively blocked by this compound.[2]

-

Inhibition of Infection Hypha Formation: Consequently, the development of infection hyphae, which emerge from the appressorium to colonize plant tissue, is also inhibited.[2]

-

Reduction of Toxin Production: Treatment with this compound at 1 ppm has been shown to significantly reduce the production of the host-specific AB-toxin, a key virulence factor for A. brassicicola.[2][3]

Notably, this inhibitory action is highly specific. This compound does not affect the mycelial (vegetative) growth of A. brassicicola and shows no significant activity against the spores of other related fungi, such as Alternaria alternata.[2] This specificity suggests a precise molecular target within A. brassicicola spores.

Data Presentation

The following tables summarize the observed effects of this compound and provide an illustrative example of the quantitative data that would be generated during its analysis.

Table 1: Summary of Observed Effects of this compound on Alternaria spp.

| Fungal Species | Fungal Stage | Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| A. brassicicola | Spores | Spore Germination | Significant Inhibition (at ≥ 0.1 ppm) | [2] |

| A. brassicicola | Spores | Appressorial Formation | Significant Inhibition | [2] |

| A. brassicicola | Spores | Infection Hypha Formation | Significant Inhibition | [2] |

| A. brassicicola | Spores | AB-Toxin Production | Significant Reduction (at 1 ppm) | [2] |

| A. brassicicola | Mycelium | Mycelial Dry Weight / Diameter | No Effect | [2] |

| A. alternata | Spores | Spore Germination & Development | No Effect | [2] |

| A. alternata | Mycelium | Mycelial Dry Weight / Diameter | No Effect |[2] |

Table 2: Illustrative Quantitative Data - Concentration-Dependent Inhibition of A. brassicicola Spore Germination by this compound (Note: This table is a hypothetical representation for illustrative purposes.)

| This compound Concentration (ppm) | Mean Germination Rate (%) | Standard Deviation | % Inhibition |

|---|---|---|---|

| 0 (Control) | 97.5 | ± 2.1 | 0% |

| 0.01 | 85.2 | ± 3.5 | 12.6% |

| 0.1 | 42.1 | ± 4.8 | 56.8% |

| 1.0 | 5.3 | ± 1.9 | 94.6% |

| 10.0 | 0.8 | ± 0.5 | 99.2% |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Protocol 1: In Vitro Spore Germination Inhibition Assay

-

Objective: To quantify the effect of this compound on the germination and early development of A. brassicicola spores.

-

Materials:

-

A. brassicicola culture grown on potato dextrose agar (PDA).

-

Sterile distilled water.

-

This compound stock solution of known concentration.

-

Glass slides or multi-well plates.

-

Humid chamber.

-

Microscope.

-

-

Methodology:

-

Prepare a spore suspension of A. brassicicola by flooding a 10-14 day old culture plate with sterile distilled water and gently scraping the surface.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

-

Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 ppm) in sterile distilled water. Include a sterile water control.

-

Mix equal volumes of the spore suspension and the this compound dilutions.

-

Pipette a 20 µL aliquot of each mixture onto a sterile glass slide or into the well of a microtiter plate.

-

Incubate the slides/plates in a humid chamber at 25°C for 6-12 hours.

-

Observe the spores under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.

-

For each concentration, count at least 100 spores and calculate the percentage of germination. Also, observe and note any effects on appressorial and hyphal formation.

-

Protocol 2: In Vivo Seedling Infection Assay

-

Objective: To assess the efficacy of this compound in preventing the infection of Chinese cabbage seedlings by A. brassicicola.

-

Materials:

-

Chinese cabbage seeds or young seedlings.

-

Potting mix and trays.

-

A. brassicicola spore suspension (1 x 10^5 spores/mL).

-

This compound solutions of various concentrations.

-

Control solution (e.g., water with the same solvent concentration used for this compound).

-

Growth chamber with controlled light and humidity.

-

-

Methodology:

-

Grow Chinese cabbage seedlings until they have 2-3 true leaves.

-

Prepare a spore suspension of A. brassicicola as described in Protocol 1.

-

Prepare treatment solutions by suspending the fungal spores in the various this compound dilutions. Include a control suspension with no this compound.

-

Uniformly spray-inoculate the seedlings with the respective spore suspensions until leaves are thoroughly wet.

-

Place the treated seedlings in a high-humidity environment (>95% RH) for the first 24-48 hours to facilitate infection.

-

Transfer seedlings to a growth chamber with a 12h/12h light/dark cycle.

-

After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by using a disease severity index based on the percentage of leaf area affected.

-

Compare the disease severity in this compound-treated plants to the control plants to determine the protective efficacy.

-

Visualizations

The following diagrams illustrate the mode of action and a typical experimental workflow.

References

The Ecological Role of Fistupyrone: A Technical Guide to its Natural Function

Abstract

Fistupyrone, a novel α-pyrone polyketide, was first isolated from the plant-associated actinomycete, Streptomyces sp. TP-A0569.[1][2] This technical guide provides a comprehensive overview of the known natural function of this compound, with a particular focus on its role in the tripartite interaction between its producing organism, the host plant, and a pathogenic fungus. This document details the experimental methodologies employed in the characterization of this compound's bioactivity and presents available quantitative data. Furthermore, it illustrates the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

The genus Streptomyces is renowned for its prolific production of a vast array of secondary metabolites with diverse biological activities.[3][4][5][6] These compounds are not essential for the primary growth of the organism but are thought to provide a competitive advantage in their natural environment.[3] Endophytic actinomycetes, which reside within the tissues of plants, are a particularly promising source of novel bioactive compounds that may play a crucial role in protecting their host from pathogens.[7][8]

This compound (C₁₅H₂₀O₄) is a prime example of such a compound. It was discovered during a screening program for microbial metabolites that could protect Chinese cabbage (Brassica rapa subsp. pekinensis) from infection by the necrotrophic fungus Alternaria brassicicola, the causal agent of black leaf spot disease.[1][2] A striking feature of this compound is its lack of direct antifungal activity in vitro, suggesting a more nuanced and ecologically significant mode of action within its native environment.[1][2] This guide will delve into the specifics of its function as a plant defense elicitor.

The Native Environment of this compound

This compound is produced by the endophytic actinomycete Streptomyces sp. TP-A0569, which was isolated from plant material.[1] As an endophyte, this bacterium lives, at least for part of its life cycle, within the tissues of its host plant without causing any apparent harm. This intimate association suggests a co-evolutionary relationship where the microbe may provide benefits to the host, such as protection against pathogens, in exchange for nutrients and shelter. The natural function of this compound is therefore best understood in the context of this symbiotic relationship.

Biological Activity of this compound

The most well-documented biological activity of this compound is its ability to inhibit the infection of Chinese cabbage by Alternaria brassicicola.[1][2] This protective effect is observed in vivo, on living plant seedlings, but not in in vitro assays where the compound is directly applied to the fungus in culture.[1][2] This key finding points towards an indirect mechanism of action, likely involving the modulation of the host plant's own defense systems.

Quantitative Data on Bioactivity

The following table summarizes the quantitative data regarding the bioactivity of this compound as reported in the initial discovery.

| Parameter | Value | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) against A. brassicicola | > 100 µg/ml | In vitro, Potato Dextrose Broth | [1][2] |

| Protective Concentration against A. brassicicola infection | 10 µg/ml | In vivo, Chinese cabbage seedlings | [1][2] |

| Phytotoxicity on Chinese cabbage seedlings | Not observed | At effective concentrations | [1][2] |

Proposed Mechanism of Action: Plant Defense Induction

The disparity between the in vivo and in vitro activity of this compound strongly suggests that it acts as an elicitor of plant defense responses.[9] In this proposed model, this compound, secreted by the endophytic Streptomyces sp. TP-A0569, is recognized by the host plant's cells. This recognition triggers a cascade of downstream signaling events, leading to the activation of the plant's innate immune system.[10][11]

Activated plant defenses can include a variety of strategies to thwart pathogen attack, such as:

-

Production of pathogenesis-related (PR) proteins: These proteins can have direct antimicrobial activity or play a role in signaling.[10]

-

Reinforcement of the plant cell wall: This creates a physical barrier to fungal penetration.

-

Synthesis of phytoalexins: These are low molecular weight antimicrobial compounds produced by the plant.

-

Generation of reactive oxygen species (ROS): ROS can have direct antimicrobial effects and also act as signaling molecules.[10]

The following diagram illustrates the proposed signaling pathway for this compound-induced plant defense.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the discovery and characterization of this compound.

Fermentation of Streptomyces sp. TP-A0569 and Isolation of this compound

-

Fermentation: Streptomyces sp. TP-A0569 is cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at 28°C for 5-7 days.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

The following diagram outlines the workflow for the isolation and purification of this compound.

In Vivo Anti-Infection Assay

-

Plant Preparation: Chinese cabbage seedlings are grown under controlled conditions until they have 2-3 true leaves.

-

Treatment: A solution of this compound at various concentrations is applied to the leaves of the seedlings. A control group is treated with the solvent alone.

-

Inoculation: After a set incubation period (e.g., 24 hours) to allow for potential defense induction, the treated leaves are inoculated with a spore suspension of A. brassicicola.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to promote fungal infection.

-

Disease Assessment: After several days, the extent of disease symptoms (e.g., lesion size, number of lesions) is evaluated and compared between the this compound-treated and control groups.

Conclusion and Future Perspectives

This compound represents an intriguing example of a microbial secondary metabolite that functions not by direct antagonism, but by modulating the host's defense systems. This indirect mode of action has significant ecological implications, suggesting a sophisticated interplay between endophytic microbes and their plant hosts. For researchers in drug development, this compound and other plant defense elicitors offer a promising alternative to traditional fungicides, as they may be less prone to the development of pathogen resistance and can provide broad-spectrum protection by enhancing the plant's own immune capabilities.

Future research should focus on several key areas:

-

Identification of the plant receptor for this compound: Understanding how the plant perceives this compound is crucial for elucidating the downstream signaling pathway.

-

Transcriptomic and proteomic analysis of this compound-treated plants: This will provide a comprehensive view of the defense genes and proteins that are upregulated in response to this compound.

-

Biosynthesis of this compound: Elucidating the biosynthetic gene cluster for this compound in Streptomyces sp. TP-A0569 could enable its heterologous expression and the production of novel analogs with enhanced activity.

-

Ecological distribution and role: Investigating the prevalence of this compound-producing Streptomyces in different plant species and environments will provide a broader understanding of its ecological significance.

By addressing these questions, the scientific community can fully unlock the potential of this compound and other natural products that shape the intricate relationships between microbes and their hosts.

References

- 1. scilit.com [scilit.com]

- 2. This compound, a novel inhibitor of the infection of Chinese cabbage by Alternaria brassicicola, from Streptomyces sp. TP-A0569 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 尾仲 宏康 (Hiroyasu Onaka) - this compound, a novel inhibitor of the infection of Chinese cabbage by Alternaria brassicicola, from streptomyces sp. TP-A-0569 - 論文 - researchmap [researchmap.jp]

- 8. researchgate.net [researchgate.net]

- 9. Elicitors and priming agents initiate plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fungal effector hijacks a plastid protein to dampen plant immunity; PR1 is here for rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Fistupyrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized protocol for the extraction and purification of fistupyrone, a novel microbial metabolite. This compound was first isolated from the culture broth of Streptomyces sp. TP-A0569 and has been identified as an inhibitor of the infection of Chinese cabbage by Alternaria brassicicola.[1] The protocols outlined below are based on standard methodologies for the isolation of secondary metabolites from bacterial fermentation cultures.

Data Summary

Due to the limited publicly available data with specific quantitative values for this compound extraction and purification, the following table serves as a template for researchers to document their findings. It highlights the key parameters that should be monitored and optimized during the process.

| Purification Step | Solvent/Mobile Phase | Volume (L) | Yield (mg) | Purity (%) | Notes |

| Fermentation Broth | N/A | 10 | - | - | Initial culture volume |

| Liquid-Liquid Extraction | Ethyl Acetate | 3 x 5 | - | - | Extraction from supernatant |

| Crude Extract | N/A | - | e.g., 500 | e.g., 10 | After solvent evaporation |

| Silica Gel Chromatography | Hexane:Ethyl Acetate Gradient | 2 | e.g., 150 | e.g., 60 | Initial fractionation |

| Preparative HPLC | Acetonitrile:Water Gradient | 0.5 | e.g., 20 | e.g., >95 | Final purification |

Experimental Protocols

Fermentation of Streptomyces sp. TP-A0569

This protocol describes the initial cultivation of Streptomyces sp. TP-A0569 to produce this compound.

Materials:

-

Sterile fermentation medium (e.g., ISP2 broth)

-

Seed culture of Streptomyces sp. TP-A0569

-

Shaking incubator

-

Fermenter (10 L capacity)

Procedure:

-

Inoculate a suitable seed medium with a stock culture of Streptomyces sp. TP-A0569.

-

Incubate the seed culture at 28°C for 48-72 hours with shaking at 200 rpm.

-

Aseptically transfer the seed culture to a 10 L fermenter containing the production medium.

-

Maintain the fermentation at 28°C with aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose levels periodically.

Extraction of this compound from Culture Broth

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-